molecular formula C66H90N9O11P2 B1193365 PhotoS1P

PhotoS1P

Cat. No.: B1193365
M. Wt: 1247.4455
InChI Key: CDJRQSCVKLZNLS-VISDKCGSSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

PhotoS1P (photoswitchable sphingosine-1-phosphate) is a synthetic analog of the endogenous signaling lipid sphingosine-1-phosphate (S1P), designed to enable optical control of S1P receptor activity . S1P regulates diverse physiological and pathological processes, including immune function, vascular development, and nociception, via five G protein-coupled receptors (S1P1–5) and intracellular targets . This compound incorporates an azobenzene photoswitch in its hydrophobic tail, allowing reversible isomerization between trans (straight) and cis (bent) conformations upon exposure to 365 nm or 450 nm light, respectively . This property enables precise, light-dependent activation or deactivation of S1P receptors.

Key features of this compound include:

  • Receptor selectivity: this compound selectively activates S1P1–3 receptors, with negligible activity at S1P4–5 .
  • Metabolic stability: Unlike endogenous S1P, which is rapidly degraded by sphingosine kinases and phosphatases, this compound exhibits prolonged stability in cellular and in vivo environments, making it ideal for sustained studies .
  • Optical reversibility: this compound-induced physiological effects, such as S1P3-dependent pain hypersensitivity in mice, are fully reversible via light modulation .

Properties

Molecular Formula

C66H90N9O11P2

Molecular Weight

1247.4455

IUPAC Name

(2S,3R,E)-2-Ammonio-3-hydroxy-7-(4-(-(4-propylphenyl)diazenyl)phenyl)hept-4-en-1-ylhydrogen phosphate

InChI

InChI=1S/3C22H29N3O.2H3O4P/c3*1-3-6-18-9-13-20(14-10-18)24-25-21-15-11-19(12-16-21)7-4-5-8-22(26)17(2)23;2*1-5(2,3)4/h3*5,8-17,22,26H,3-4,6-7,23H2,1-2H3;2*(H3,1,2,3,4)/q3*+1;;/p-3/b3*8-5+,25-24+;;/t2*17-,22+;17-,22-;;/m101../s1

InChI Key

CDJRQSCVKLZNLS-VISDKCGSSA-K

SMILES

[H+]C[C@@H]([NH3+])[C@H](O)/C=C/CCC1=CC=C(/N=N/C2=CC=C(CCC)C=C2)C=C1.[H+]C[C@@H]([NH3+])[C@@H](O)/C=C/CCC3=CC=C(/N=N/C4=CC=C(CCC)C=C4)C=C3.[H+]C[C@H]([NH3+])[C@H](O)/C=C/CCC5=CC=C(/N=N/C6=CC=C(CCC)C=C6)C=C5.O=P([O-])([O-])[O-].O=P([O-])([O-])[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PhotoS1P

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Endogenous S1P

Property S1P PhotoS1P
Structure Native sphingolipid Azobenzene-modified analog
Receptor activation All S1P1–5 receptors S1P1–3 only
Metabolic half-life Minutes (rapidly degraded) Hours (stable in vivo)
Optical control None Yes (365 nm/450 nm switch)

This compound’s trans isomer mimics S1P’s activity, with EC50 values for S1P1–3 activation comparable to native S1P (e.g., S1P1: EC50 = 2.1 nM vs. This compound trans: EC50 = 3.0 nM) . However, its cis isomer shows reduced receptor binding, enabling light-dependent modulation of signaling .

AzoLPA (Photoswitchable Lysophosphatidic Acid)

AzoLPA, a photoswitchable analog of lysophosphatidic acid (LPA), shares structural and functional similarities with this compound but targets LPA receptors (LPAR1–6) instead .

Property AzoLPA This compound
Parent lipid class Glycerophospholipid Sphingolipid
Receptor targets LPAR1–6 S1P1–3
Optical control Yes (365 nm/450 nm switch) Yes (365 nm/450 nm switch)
Metabolic fate Incorporates into phospholipids Forms PhotoCer (via PhotoSph)

While both compounds use azobenzene for optical control, their divergent lipid backbones and receptor targets highlight the specificity of photoswitchable lipid design .

QAQ (Quaternary Ammonium-Azobenzene-Quaternary Ammonium)

QAQ is a photoswitchable sodium channel blocker used for opto-pharmacological pain modulation.

Property QAQ This compound
Mechanism Blocks NaV channels Activates S1P1–3 receptors
Optical control Yes (380 nm/500 nm switch) Yes (365 nm/450 nm switch)
Metabolic stability Not reported High stability
Receptor specificity Requires TRPV1 activation Direct S1P3 activation

QAQ’s reliance on TRPV1 pore dilation for cellular entry contrasts with this compound’s direct receptor engagement .

Clickable Sphingosines (caSph-1–3)

caSph-1–3 are azobenzene-containing sphingosine derivatives designed for click chemistry-based tracking. Unlike this compound, these compounds are unphosphorylated and serve as metabolic precursors .

Property caSph-1–3 This compound
Phosphorylation No Yes (S1P analog)
Function Metabolic tracing Receptor activation
Optical control Limited (structural studies) Yes (receptor modulation)
Metabolic fate Converts to PhotoCer Stable, no PhotoCer formation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PhotoS1P
Reactant of Route 2
PhotoS1P

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